molecular formula C13H16N2O2 B13034331 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol

2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol

Cat. No.: B13034331
M. Wt: 232.28 g/mol
InChI Key: RZDJCEBQPVYUHA-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol is a synthetic organic compound that features a phenol group substituted with a tert-butyl group and a 5-methyl-1,3,4-oxadiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution on the phenol ring: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted phenols.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development due to its unique structural features.

    Materials Science: As a building block for polymers or other advanced materials.

    Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic other functional groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-(Tert-butyl)-4-(1,3,4-oxadiazol-2-YL)phenol: Lacks the methyl group on the oxadiazole ring.

    2-(Tert-butyl)-4-(5-methyl-1,2,4-oxadiazol-3-YL)phenol: Different position of the oxadiazole ring.

    2-(Tert-butyl)-4-(5-methyl-1,3,4-thiadiazol-2-YL)phenol: Sulfur atom replacing one of the nitrogens in the oxadiazole ring.

Uniqueness

The presence of the tert-butyl group and the specific substitution pattern on the oxadiazole ring can confer unique physical, chemical, and biological properties to 2-(Tert-butyl)-4-(5-methyl-1,3,4-oxadiazol-2-YL)phenol, making it distinct from similar compounds.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

2-tert-butyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenol

InChI

InChI=1S/C13H16N2O2/c1-8-14-15-12(17-8)9-5-6-11(16)10(7-9)13(2,3)4/h5-7,16H,1-4H3

InChI Key

RZDJCEBQPVYUHA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)O)C(C)(C)C

Origin of Product

United States

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